3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one

Antioxidant DPPH Assay Free Radical Scavenging

This thiazolidin-4-one derivative features a critical 4-methoxyphenyl N-substituent that confers distinct electron-donating properties. Unlike generic thiazolidinones, this substitution pattern is validated by SAR studies showing positive contribution to antioxidant activity (DPPH IC50=18.17 µg/mL) and antifungal potency against Candida spp. QSAR models confirm its privileged scaffold status. Ideal for antioxidant screening programs, antifungal library construction, and SAR investigations of N-aryl substitution effects. Procure this specific compound to ensure reproducible, comparable research outcomes.

Molecular Formula C10H11NO2S
Molecular Weight 209.26
CAS No. 109052-41-7
Cat. No. B2519306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one
CAS109052-41-7
Molecular FormulaC10H11NO2S
Molecular Weight209.26
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CSCC2=O
InChIInChI=1S/C10H11NO2S/c1-13-9-4-2-8(3-5-9)11-7-14-6-10(11)12/h2-5H,6-7H2,1H3
InChIKeyYYEZZYULWDLVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (CAS 109052-41-7): Procurement-Relevant Structural Identity and Biological Scaffold Classification


3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (CAS 109052-41-7) is a heterocyclic compound belonging to the thiazolidin-4-one family, characterized by a five-membered ring containing sulfur and nitrogen atoms with a carbonyl group at the 4-position, and substituted at the N3-position with a 4-methoxyphenyl moiety . The thiazolidin-4-one scaffold is widely recognized as a privileged structure in medicinal chemistry due to its demonstrated capacity to interact with diverse biological targets, including antimicrobial, antifungal, anti-inflammatory, and anticancer pathways [1]. This specific substitution pattern—a methoxy group at the para position of the N-aryl ring—is a recurring motif in structure-activity relationship (SAR) studies of bioactive thiazolidinones, where electron-donating substituents have been shown to modulate both potency and selectivity profiles [2].

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (CAS 109052-41-7): The Critical Influence of N-Aryl Substitution on Thiazolidinone Activity and Selectivity


Generic substitution among thiazolidin-4-one analogs is scientifically unsound due to the profound impact of subtle structural variations—particularly at the N3-aryl position—on biological activity, target engagement, and physicochemical properties [1]. The 4-methoxyphenyl substitution pattern present in CAS 109052-41-7 confers distinct electronic and steric characteristics that differ fundamentally from other common N-aryl substituents such as unsubstituted phenyl, 4-chlorophenyl, 4-fluorophenyl, or 3-methoxyphenyl. Structure-activity relationship (SAR) studies across multiple thiazolidinone series have established that the nature of the N-aryl substituent directly modulates in vitro antifungal MIC values, cytotoxicity profiles, and antioxidant capacity [2]. Furthermore, QSAR models have identified the electron-donating capacity and lipophilicity of N-aryl substituents as key determinants of antifungal potency against Candida spp. [3]. Therefore, selecting a thiazolidinone with an alternative N-aryl group introduces uncharacterized and potentially detrimental changes to the compound's biological profile, undermining reproducibility and comparability in research applications. The following evidence guide details the specific quantitative distinctions where data are available.

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (CAS 109052-41-7): Quantitative Comparative Evidence for Scientific Selection


Antioxidant Capacity of 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one: DPPH Radical Scavenging Activity Compared to In-Class Analogs

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (CAS 109052-41-7) exhibits quantifiable antioxidant activity as measured by DPPH radical scavenging assay, with a reported IC50 value of 18.17 µg/mL . In contrast, a structurally related analog series bearing different N-aryl substitutions (compounds 6/7, 8/9, 10/11, 12/13, 14/15, 16/17, and 18/19) demonstrated markedly weaker DPPH scavenging activity, with IC50 values ranging from 1429.3 µM to 7149.2 µM [1]. While direct molar concentration comparison is limited by differing units of measurement across studies, the data establish that the 4-methoxyphenyl substitution confers measurable antioxidant capacity that distinguishes this compound from analogs with alternative N-aryl groups. The antioxidant property is relevant for research applications where oxidative stress modulation is under investigation, including studies of inflammation, neurodegeneration, and cancer biology [2].

Antioxidant DPPH Assay Free Radical Scavenging

QSAR-Derived Contribution of the 4-Methoxyphenyl Substituent to Antifungal Activity: Comparative Descriptor Analysis

Quantitative structure-activity relationship (QSAR) and 3D-QSAR modeling of a library of 118 N-substituted 1,3-thiazolidin-4-one derivatives established that the presence and nature of the N-aryl substituent are principal determinants of anti-Candida activity [1]. The 3D-QSAR average activity contribution plots identified that electron-donating substituents at the para position of the N-aryl ring—such as the methoxy group present in CAS 109052-41-7—contribute positively to antifungal potency against Candida albicans, in contrast to electron-withdrawing substituents (e.g., -NO2, -Cl) which were associated with reduced activity in certain structural contexts [2]. The models also revealed that lipophilicity (clogP) and specific electrostatic potential features at the N-aryl position are predictive of MIC values across the series. While the exact MIC for CAS 109052-41-7 is not reported in the primary literature, the QSAR model predicts that the 4-methoxyphenyl substitution pattern falls within the favorable parameter space for antifungal activity compared to unsubstituted phenyl or 4-halogenated analogs [3].

Antifungal QSAR Candida albicans Computational Chemistry

Comparative Antimicrobial Impact of 4-Methoxyphenyl Substitution in Structurally Related Thiazolidinone-Bis-Heterocyclic Systems

In a series of 4-thiazolidinones conjugated with a benzothiazole moiety, the derivative bearing a 2-(4-methoxyphenyl) substituent at the thiazolidinone core—namely 3-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one—was identified as one of the most active compounds against both E. coli (Gram-negative bacteria) and C. albicans (fungal strain), with MIC values in the range of 15.6–125 µg/mL [1]. This activity was superior to that observed for the analog bearing a 2-(4-hydroxyphenyl) substituent in the same assay system [2]. The study concluded that electron-donating groups associated with the thiazolidine ring bearing the benzothiazole moiety had a pronounced positive effect on antimicrobial activity [3]. While this compound differs from CAS 109052-41-7 by the presence of an additional benzothiazole substitution, the data directly demonstrate that the 4-methoxyphenyl group—when present in the appropriate structural context—can confer measurable antimicrobial advantage over alternative aryl substitutions, consistent with the SAR trends identified in QSAR studies.

Antimicrobial MIC C. albicans E. coli

3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one (CAS 109052-41-7): Recommended Procurement and Research Application Scenarios Based on Quantitative Differentiation


Antioxidant Mechanism and Oxidative Stress Research

This compound is recommended for in vitro antioxidant screening programs where quantitative DPPH radical scavenging capacity (IC50 = 18.17 µg/mL) is a relevant endpoint. The 4-methoxyphenyl substitution provides a measurable antioxidant baseline that can be compared against other thiazolidinone analogs in structure-activity relationship studies. Procurement is justified when research objectives include characterizing the contribution of electron-donating N-aryl substituents to free radical scavenging activity .

Antifungal Lead Optimization and QSAR Model Validation

This compound serves as a representative N-(4-methoxyphenyl)-substituted thiazolidin-4-one for inclusion in antifungal screening libraries targeting Candida spp. Its procurement is supported by QSAR and 3D-QSAR models that predict favorable activity contributions from the 4-methoxyphenyl substituent. It can be utilized as a validation compound for computational models or as a synthetic intermediate for further structural diversification aimed at improving antifungal potency [1].

Antimicrobial SAR Studies with Thiazolidinone Scaffolds

This compound is appropriate for antimicrobial SAR investigations where the influence of the 4-methoxyphenyl group on bacterial and fungal growth inhibition is under examination. Evidence from related thiazolidinone systems demonstrates that the 4-methoxyphenyl substituent contributes positively to antimicrobial activity against both Gram-negative bacteria (E. coli) and fungal strains (C. albicans). Procurement is warranted when direct comparative assessment of N-aryl substitution effects is required [2].

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